Veratrosine

Descripción general

Descripción

La veratrosina es un alcaloide esteroideo que se encuentra en varias especies del género Veratrum, como Veratrum nigrum y Veratrum californicum . Este compuesto es conocido por sus actividades biológicas, incluido su papel como inhibidor de la vía de señalización hedgehog, que está implicada en el crecimiento y la diferenciación de las células . La veratrosina se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertos tipos de cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La veratrosina se puede aislar de las raíces y rizomas de las especies de Veratrum. El proceso de extracción generalmente implica maceración en un solvente como el cloroformo, seguido de acidificación y filtración . La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para purificar el compuesto .

Métodos de producción industrial: La producción industrial de veratrosina implica la extracción a gran escala de plantas de Veratrum. El proceso incluye remojar el material vegetal en solventes, seguido de técnicas cromatográficas para aislar y purificar la veratrosina . El uso de cromatografía líquida con detección de dispersión de luz evaporativa (LC-ELSD) garantiza la calidad y la consistencia del compuesto extraído .

Análisis De Reacciones Químicas

Tipos de reacciones: La veratrosina se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo se pueden utilizar para oxidar la veratrosina.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean para reducir la veratrosina.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el carbonato de potasio.

Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas de veratrosina .

Aplicaciones Científicas De Investigación

Cancer Research and Therapeutics

Veratrosine has been studied primarily for its antagonistic effects on the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and cell proliferation, with its dysregulation linked to various cancers, including basal cell carcinoma and acute myeloid leukemia.

- Mechanism of Action : this compound inhibits the Smoothened (Smo) protein, a key component of the Hh signaling pathway. This inhibition can potentially suppress tumor growth and proliferation by blocking aberrant signaling that leads to cancer progression .

- Case Studies : Research indicates that alkaloids from Veratrum spp., including this compound, have shown promise as chemotherapeutic agents. For instance, studies on Veratrum californicum have highlighted the efficacy of its alkaloids in reducing tumor size in animal models .

| Study | Findings | Cancer Type | Reference |

|---|---|---|---|

| Study A | This compound inhibits Smo protein | Basal Cell Carcinoma | |

| Study B | Reduction in tumor size observed | Acute Myeloid Leukemia |

Cardiovascular Applications

This compound has been recognized for its antihypertensive properties. It acts as a vasodilator, which can help lower blood pressure and improve cardiovascular health.

- Pharmacological Effects : The compound has shown effectiveness in reducing hypertension by influencing vascular smooth muscle contraction and promoting relaxation .

- Clinical Implications : Given its ability to modulate blood pressure, this compound is being investigated as a potential treatment for hypertension-related conditions.

| Application | Effect | Mechanism | Reference |

|---|---|---|---|

| Antihypertensive | Lowers blood pressure | Vasodilation | |

| Cardiovascular Health | Improves heart function | Smooth muscle relaxation |

Traditional Medicine

Historically, plants containing this compound have been utilized in traditional medicine for various ailments.

- Ethnopharmacological Uses : In traditional Chinese medicine, Veratrum nigrum has been used to treat conditions such as apoplexy, dysentery, and rheumatism. This compound's therapeutic potential is linked to these traditional applications .

- Modern Relevance : The ongoing research into the pharmacological activities of this compound aims to validate these traditional uses scientifically and explore new therapeutic avenues.

| Traditional Use | Condition Treated | Modern Research Focus | Reference |

|---|---|---|---|

| Apoplexy | Neurological disorders | Pharmacological validation | |

| Dysentery | Gastrointestinal issues | Antimicrobial properties |

Toxicity and Safety Profiles

While this compound exhibits promising therapeutic properties, it also poses risks due to its toxicity at higher doses. Understanding its safety profile is crucial for clinical applications.

- Toxicological Studies : Research indicates that high doses can lead to adverse effects such as teratogenicity (developmental defects) when consumed during pregnancy .

- Dosage Considerations : Careful dosage regulation is necessary to harness the benefits while minimizing risks associated with toxicity.

Mecanismo De Acción

La veratrosina ejerce sus efectos inhibiendo la vía de señalización hedgehog . Esta vía está involucrada en la regulación del crecimiento y la diferenciación celular. Al inhibir esta vía, la veratrosina puede prevenir la proliferación de células cancerosas que dependen de la señalización hedgehog para crecer . Los objetivos moleculares de la veratrosina incluyen componentes de la vía hedgehog, como los factores de transcripción Gli .

Comparación Con Compuestos Similares

La veratrosina es parte de una clase de alcaloides esteroideos que incluye compuestos como la veratramina, la jervina y la ciclopamina . Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus efectos y potencia específicos. Por ejemplo:

Veratramina: Conocida por sus efectos hipotensores y citotoxicidad leve contra ciertas líneas celulares cancerosas.

Jervina: Muestra una actividad antitumoral significativa y se utiliza en la investigación del cáncer.

La singularidad de la veratrosina radica en sus efectos inhibitorios específicos sobre la vía hedgehog y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Actividad Biológica

Veratrosine, a steroidal alkaloid derived from the Veratrum genus, particularly Veratrum californicum, has garnered significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

- Chemical Structure : this compound is classified as a steroidal alkaloid with the CAS number 475-00-3. Its structure allows it to interact with various biological pathways, notably the Hedgehog (Hh) signaling pathway.

- Source : Primarily isolated from Veratrum californicum, this compound is found in various parts of the plant, including roots and rhizomes, which are rich in alkaloids.

This compound functions mainly by inhibiting the Hedgehog signaling pathway, which is crucial for cellular proliferation and differentiation. Aberrant activation of this pathway is implicated in numerous cancers, making this compound a potential candidate for cancer therapy. The inhibition occurs through:

- Binding to Smoothened (Smo) : this compound acts as an antagonist to Smo, preventing the activation of downstream signaling pathways that lead to tumor growth.

- Regulation of Gli Transcription Factors : By inhibiting Hh signaling, this compound reduces the activity of Gli transcription factors, which are essential for the transcription of genes involved in cell proliferation and survival.

Biological Activities

-

Anticancer Properties :

- This compound has shown promise in suppressing tumor growth in various cancer models. For instance, studies indicate that it can inhibit the proliferation of basal cell carcinoma cells by blocking Hh signaling pathways .

- A case study demonstrated that this compound effectively reduced tumor size in animal models when administered at specific dosages .

- Neuroprotective Effects :

- Cardiovascular Effects :

Case Studies

- Study on Basal Cell Carcinoma : A recent study involving V. californicum extracts showed that this compound significantly inhibited Hh signaling in basal cell carcinoma cell lines. The results indicated a dose-dependent reduction in cell viability and tumor growth .

- Neurotoxicity Investigation : Another investigation focused on the neurotoxic effects associated with alkaloids from Veratrum. It was found that while some alkaloids exhibited neurotoxic properties, this compound demonstrated a protective effect against neuronal damage induced by oxidative stress .

Research Findings

Propiedades

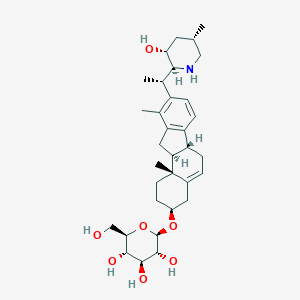

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQHVBNTINGJJR-NIFRNHPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032273 | |

| Record name | Veratrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Veratrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM AQ METHANOL | |

CAS No. |

475-00-3 | |

| Record name | Veratrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERATROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IU7YM4FUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

242-243 DECOMP | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Veratrosine affect heart rate?

A1: this compound acts as an "antiaccelerator" by selectively antagonizing the positive chronotropic effect of epinephrine and similar substances on the pacemaker tissue of the heart. [, , , ] This means it inhibits the increase in heart rate caused by these substances but does not necessarily affect the basal heart rate. [] This effect has been observed in various experimental models, including isolated heart preparations and intact animals. [, , , ]

Q2: Does this compound influence other effects of epinephrine besides heart rate?

A2: While this compound effectively inhibits epinephrine's cardioaccelerator action, it does not abolish its vasopressor action or positive inotropic action. [, ] This suggests a specific interaction with the pathways controlling heart rate.

Q3: Does this compound affect the heart rate in denervated hearts?

A3: Yes, this compound still influences heart rate even in chronically sympathetically denervated hearts, suggesting its action is not dependent on intact sympathetic innervation. []

Q4: What is the chemical structure of this compound?

A4: this compound is a glycosidic alkaloid, meaning it is composed of a sugar molecule (glucose) attached to a non-sugar portion (aglycone). Its aglycone is the steroidal alkaloid veratramine. [, , , ]

Q5: Are there spectroscopic data available for this compound?

A5: While detailed spectroscopic data for this compound itself might be limited in the provided research, several studies use techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize related alkaloids from the same plant sources. [, , , , , ] These techniques help elucidate the structures of these complex molecules.

Q6: Is this compound's effect immediate, or does it develop over time?

A6: Unlike veratramine, which acts rapidly, this compound's full effect takes time to develop. In isolated heart preparations, it can take up to 50 minutes, while in intact circulation, it might require 15 minutes or more. []

Q7: How does this compound compare to veratramine in terms of its pharmacokinetic properties?

A7: this compound, unlike veratramine, does not exhibit convulsant properties when administered intravenously at doses up to 0.3 mg/kg in dogs. It may also display inconsistent emetic effects. [] This suggests differences in their pharmacokinetic and pharmacodynamic profiles.

Q8: Has this compound been tested in any clinical trials?

A8: The provided research focuses primarily on preclinical studies using isolated tissues and animal models. There is no mention of clinical trials involving this compound in these studies.

Q9: What animal models have been used to study this compound's effects?

A9: Researchers have employed various animal models, primarily dogs and cats, to investigate this compound's effects on heart rate and its interaction with epinephrine. These studies included both anesthetized and spinal preparations. [, , ]

Q10: Are there any known toxic effects of this compound?

A10: While this compound itself doesn't seem to cause convulsions at specific doses in dogs, [] Veratrum alkaloids, in general, are known to have potential toxicity. Some can induce retching, increase reflex excitability, and even cause convulsions in mice. [] This highlights the need for careful consideration of dosage and potential side effects.

Q11: What analytical techniques have been used to quantify this compound in plant material and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) has been employed to determine the content of this compound in plant extracts. [, ] This technique allows for the separation and quantification of individual compounds within complex mixtures. Other studies mention using liquid chromatography coupled with mass spectrometry (LC-MS) for analyzing related alkaloids in similar contexts. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.